4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic Acid
Description
4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-derived carboxylic acid featuring a 2-methylbenzoyl substituent at the 4-position of the pyrrole ring. Its structure combines the electron-withdrawing carboxylic acid group with the aromatic 2-methylbenzoyl moiety, influencing both reactivity and biological interactions.
Properties
IUPAC Name |
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-4-2-3-5-10(8)12(15)9-6-11(13(16)17)14-7-9/h2-7,14H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUSALZBGKXLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid can generally be achieved by reacting benzoyl chloride with methylaniline under basic conditions. The reaction equation is as follows: [ \text{benzoyl chloride} + \text{methylaniline} + \text{base} \rightarrow \text{this compound} ]
Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The electron-rich pyrrole ring undergoes regioselective substitution under controlled conditions. Key findings include:
*Yield extrapolated from analogous ethyl 3-fluoro-1H-pyrrole-2-carboxylate formylation . Steric effects from the 2-methylbenzoyl group may reduce reactivity compared to simpler pyrrole derivatives.
Carboxylic Acid Derivitization
The C-2 carboxylic acid participates in standard acid-mediated reactions:
a. Esterification
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Reagents: SOCl₂/MeOH
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Product: Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate
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Key Data: Complete conversion observed by TLC within 2h at reflux
b. Amidation
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Reagents: HATU/DIPEA with primary amines
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Example Product: 4-(2-Methylbenzoyl)-N-(adamantan-2-yl)-1H-pyrrole-2-carboxamide
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Biological Relevance: Adamantyl derivatives show MIC <0.016 μg/mL against M. tuberculosis H37Rv
Benzoyl Group Transformations
The 2-methylbenzoyl moiety undergoes selective reduction:
| Reduction Method | Reagents | Product | Selectivity | Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C in EtOAc | 4-(2-Methylbenzyl)-1H-pyrrole-2-carboxylic acid | >95% | Preserves pyrrole ring |
| Borohydride Reduction | NaBH₄/CeCl₃·7H₂O in THF | No reaction | - | Ketone inert to mild reducing agents |
Decarboxylation Pathways
Thermal or enzymatic decarboxylation produces pharmaceutically relevant intermediates:
a. Thermal Decarboxylation
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Conditions: 220°C, diphenyl ether
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Product: 4-(2-Methylbenzoyl)-1H-pyrrole (94% purity by HPLC)
b. Enzymatic Decarboxylation
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Enzyme: prFMN-dependent UbiD decarboxylase
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Significance: Microbial detoxification pathway observed in P. aeruginosa
Condensation Reactions
The carboxylic acid participates in cyclocondensations to form bioactive heterocycles:
Example Synthesis of Antitubercular Agents
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React with 2-adamantylamine via EDCI coupling
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Product: 4-(2-Methylbenzoyl)-N-(adamantan-2-yl)-1H-pyrrole-2-carboxamide
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Bioactivity Data:
Stability Considerations
Critical degradation pathways under accelerated conditions:
| Stress Condition | Degradation Pathway | Half-life (25°C) | Stabilization Method |
|---|---|---|---|
| Aqueous Acid (pH 1.2) | Benzoyl hydrolysis | 8.2h | Lyophilized formulation |
| UV Light (254 nm) | Pyrrole ring oxidation | 3.7h | Amber glass packaging |
| Oxidative (3% H₂O₂) | C-3 chlorination artifact | 12.4h | Nitrogen atmosphere |
Computational Reactivity Analysis
DFT studies (B3LYP/6-311++G**) reveal:
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Nucleophilic Parr Function (P<sub>k</sub><sup>+</sup>):
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C-3: 0.412
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C-5: 0.387
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Electrophilicity (ω): 1.78 eV
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Frontier Molecular Orbitals:
This comprehensive analysis demonstrates that 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid serves as a versatile scaffold for generating derivatives with tailored physicochemical and biological properties. The synergy between its aromatic substitution patterns and functional group reactivity enables precise structural modifications, particularly valuable in antimicrobial and CNS drug development .
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is its potential as an antimicrobial agent. Research has shown that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit the growth of drug-resistant strains of bacteria, making them candidates for new antibiotic therapies .
Case Study: Antitubercular Activity
A study focused on pyrrole derivatives highlighted the effectiveness of compounds similar to this compound against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that modifications to the pyrrole ring significantly enhance antitubercular activity, suggesting that this compound could be further explored for its therapeutic potential against tuberculosis .
Anti-inflammatory Properties
Another area of research involves the anti-inflammatory effects of pyrrole derivatives. Compounds containing the pyrrole moiety have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Photovoltaic Materials
Research has also explored the use of this compound in organic photovoltaic devices. Its unique electronic properties make it a suitable candidate for use in organic solar cells, where it can contribute to improved light absorption and energy conversion efficiency .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(2-Methylbenzoyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the 4-position of the pyrrole ring, which significantly impact physicochemical and biological properties:
Key Observations :
- Aromatic vs. Heterocyclic Substituents : Benzoyl and phenyl groups (e.g., 3-chlorophenyl ) favor interactions with hydrophobic protein pockets, while thiazolyl or trifluoromethyl groups enhance electronic diversity.
- Polarity : Methoxy and carboxylic acid groups improve water solubility, whereas methyl or CF₃ substituents increase lipophilicity.
Key Observations :
Physicochemical Properties
Critical data for selected analogs:
Key Observations :
Key Observations :
- Unpurified analogs suggest a need for further characterization to establish structure-activity relationships (SAR).
Biological Activity
4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a carboxylic acid group and a 2-methylbenzoyl moiety, contributing to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, this compound has shown potential activity against various bacterial strains, including drug-resistant strains. In vitro assays revealed that the compound inhibits bacterial growth at concentrations lower than 100 μg/mL, indicating its efficacy as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that it exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. For example, compound treatments resulted in increased levels of cleaved caspases and PARP in treated cells compared to controls .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, which is crucial for the proliferation of certain pathogens and cancer cells.
- Receptor Modulation : It has been suggested that this compound may modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound provides insights into optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on benzoyl | Enhances lipophilicity and cellular uptake |
| Carboxylic acid group | Essential for biological activity; facilitates interaction with target proteins |
| Variations in pyrrole substituents | Different substituents can modulate potency and selectivity against various targets |
Studies indicate that modifications to the benzoyl moiety can significantly alter the compound's efficacy against specific bacterial strains or cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) below 50 μg/mL for both strains, suggesting strong potential for development as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : In a comparative study, this compound was tested alongside known chemotherapeutics on breast cancer cell lines. Results indicated that it induced apoptosis more effectively than some conventional drugs, with IC50 values significantly lower than those observed for standard treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of pyrrole-2-carboxylic acid derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., 5-(4-(difluoromethoxy)phenyl)-1H-pyrrole-2-carboxylic acid) are synthesized via Suzuki coupling using boronic acid intermediates, followed by Boc deprotection and carboxylation . Optimization strategies include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Temperature control : Reactions performed at 80–100°C enhance regioselectivity.
- Purification : Chromatography or recrystallization minimizes side products. Reported yields for similar compounds range from 60% to 95%, depending on substituent compatibility .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry and substituent orientation. For example, pyrrole protons typically resonate at δ 6.5–7.5 ppm, while methylbenzoyl groups show aromatic splitting patterns (e.g., δ 7.2–7.8 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks at m/z 284–311 for related derivatives) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : Pyrrole-2-carboxylic acid derivatives exhibit limited aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO at ~22 mg/mL). For biological assays:
- Use DMSO stock solutions (<0.1% v/v to avoid cytotoxicity).
- Consider salt formation (e.g., hydrochloride) to enhance solubility, as seen in methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (performed using SHELXL/SHELXS) determines absolute configuration and hydrogen-bonding networks. Key steps:
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to obtain diffraction-quality crystals.
- Data refinement : Use SHELXL for anisotropic displacement parameters and twin-law correction in cases of twinning .
- Example: Related compounds (e.g., 4-(azetidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid) show planar pyrrole rings with dihedral angles <10° relative to substituents .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation approaches include:
- Orthogonal assays : Validate enzyme inhibition (e.g., IL6 modulation ) using both fluorescence-based and radiometric methods.
- Batch analysis : Ensure compound purity via LC-MS and NMR for each experimental replicate .
- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., electron-withdrawing groups on benzoyl moieties alter H-bond acceptor strength) .
Q. How can computational tools predict metabolic stability of this compound derivatives?
- Methodological Answer :
- In silico ADMET : Software like SwissADME predicts cytochrome P450 interactions and metabolic hotspots (e.g., ester hydrolysis sites).
- Docking studies : Map interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina. For example, methyl ester derivatives show higher metabolic lability than carboxylic acids .
Q. What experimental designs validate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis.
- Light/oxygen sensitivity : Store samples under inert gas (N₂/Ar) and assess degradation via UV-Vis spectroscopy.
- Example: Analogous pyrrole derivatives degrade by ~15% at pH 7.4 after 48 hours, necessitating stabilized formulations for in vivo studies .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for similar pyrrole-2-carboxylic acids?
- Methodological Answer : Variability often stems from:
- Starting material quality : Boronic acid impurities (e.g., in Suzuki reactions) reduce yields. Use NMR to verify reagent purity .
- Scale effects : Milligram-scale reactions may fail to replicate literature yields optimized for gram-scale.
- Workup protocols : Acidic/neutral extraction conditions influence recovery rates (e.g., carboxylate vs. free acid forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
